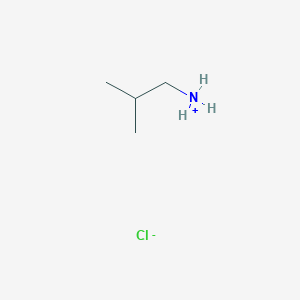
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine
Vue d'ensemble
Description
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a compound belonging to the class of propargylamines Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine can be synthesized through the N-alkylation of cyclohexanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions . The reaction conditions involve stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free synthesis, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of visible light to form formamides.
Substitution: It can participate in substitution reactions where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formamides are the major products formed during the oxidation of this compound.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a synthon in Sonogashira cross-coupling reactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes. For instance, its derivatives act as inhibitors of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound can also act as a photosensitizer in oxidative reactions, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pargyline: N-methyl-N-propagylbenzylamine, a monoamine oxidase inhibitor used in treating neurodegenerative diseases.
Rasagiline: N-methyl-1-®-aminoindan, another monoamine oxidase inhibitor with neuroprotective properties.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, used in the treatment of Parkinson’s disease.
Uniqueness
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Propriétés
IUPAC Name |
N-methyl-N-prop-2-ynylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZIHLQGYPAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)







![1-[4-[3-(4-Methylpiperidin-1-yl)propylamino]piperidin-1-yl]ethanone](/img/structure/B7859026.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7859034.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B7859043.png)



